4,6-Dimethyl-2-phenyl-1,3-dioxane
Description
Contextualization within the 1,3-Dioxane (B1201747) Chemical Class and Related Structures
4,6-Dimethyl-2-phenyl-1,3-dioxane is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. wikipedia.org This core structure, known as a 1,3-dioxane, is a type of cyclic acetal (B89532). thieme-connect.de The defining features of the title compound are the substituents on this ring: two methyl groups at the 4 and 6 positions and a phenyl group at the 2 position.
The 1,3-dioxane ring typically adopts a chair-like conformation, similar to cyclohexane. However, the presence of the two C-O bonds, which are shorter than C-C bonds, leads to more pronounced diaxial interactions. thieme-connect.de This conformational preference is a key determinant of the stereochemistry and reactivity of substituted 1,3-dioxanes. The substituents on the ring, such as the methyl and phenyl groups in this compound, can exist in either axial or equatorial positions, leading to the possibility of various stereoisomers. researchgate.net
Related structures include the parent 1,3-dioxane, which is a colorless liquid, and other substituted derivatives. wikipedia.org A notable related class of compounds is the 1,3-dioxolanes, which feature a five-membered ring. wikipedia.org The stability of 1,3-dioxanes is generally high under basic, reductive, or oxidative conditions, but they are labile to acids, a property that is fundamental to their use in organic synthesis. thieme-connect.de
Historical Overview of Significant Research on 1,3-Dioxanes and Substituted Derivatives
The study of 1,3-dioxanes has a rich history, with early research focusing on their synthesis and utility as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de The first synthesis of a 1,3-dioxane was for the protection of hydroxyl groups in carbohydrates. thieme-connect.de This protective role became a standard transformation in organic synthesis due to their stability under a variety of reaction conditions, except for acidic ones. thieme-connect.de
Conformational analysis of 1,3-dioxanes has been a subject of intense investigation, with significant contributions dating back to the mid-20th century. acs.org These studies have elucidated the preference for a chair conformation and the thermodynamic favorability of equatorial substituents at the C2 position to minimize steric strain. thieme-connect.de The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in determining the stereochemistry and conformational preferences of various substituted 1,3-dioxanes. researchgate.net Research has explored the synthesis and stereochemistry of a wide range of derivatives, including those with different substituents at various positions on the ring. researchgate.netresearchgate.net
Current Academic Research Landscape and Significance of Inquiry into this compound
Current research continues to explore the synthesis and application of novel 1,3-dioxane derivatives. dntb.gov.uanih.gov The interest in these compounds extends beyond their role as protecting groups. For instance, some 1,3-dioxane derivatives have been investigated for their potential as modulators to overcome multidrug resistance in cancer therapy. nih.gov The 1,3-dioxane structural unit is also found in several natural products, further fueling research into their synthesis and biological activity. thieme-connect.denih.gov
The specific compound, this compound, serves as a valuable model for studying stereochemical principles and reaction mechanisms. The presence of chiral centers due to the methyl groups at C4 and C6 introduces stereoisomerism, making it an interesting subject for stereoselective synthesis and analysis. The phenyl group at C2 influences the electronic properties and steric environment of the molecule. While direct applications in areas like the fragrance industry are more commonly associated with related structures, the fundamental understanding gained from studying compounds like this compound is crucial for the broader field of organic chemistry.
Chemical and Physical Properties of this compound
The fundamental characteristics of this compound are defined by its molecular structure and the interplay of its constituent atoms.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6413-73-6 |
Data sourced from Vulcanchem
The structure consists of a six-membered 1,3-dioxane ring with methyl groups at positions 4 and 6, and a phenyl group at position 2. This substitution pattern gives rise to stereoisomerism. The presence of two chiral centers at the C4 and C6 positions means that enantiomeric pairs, such as the (4R,6R) and (4S,6S) forms, can exist.
Synthesis and Reaction Mechanisms
The primary method for synthesizing this compound is through an acid-catalyzed condensation reaction. This typically involves the reaction of a benzaldehyde (B42025) derivative with a 1,3-diol, such as 2,4-pentanediol, in the presence of an acid catalyst like para-toluenesulfonic acid (PTSA). researchgate.net The reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then attacked by the hydroxyl groups of the diol. vulcanchem.com The removal of water formed during the reaction drives the equilibrium towards the formation of the dioxane product. researchgate.net
The stereochemical outcome of the synthesis is influenced by the stereochemistry of the starting diol and the reaction conditions. For example, the use of meso-2,4-pentanediol can lead to the formation of cis and trans isomers of the resulting 2,4,6-substituted-1,3-dioxane. researchgate.net
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. Specific coupling constants and Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry of the substituents on the dioxane ring, distinguishing between cis and trans isomers. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also employed to measure the ratio of cis and trans isomers in the product mixture. researchgate.net
Applications in Organic Synthesis and Material Science
The primary application of 1,3-dioxanes, including this compound, in organic synthesis is as a protecting group for carbonyl compounds and 1,3-diols. thieme-connect.de Their stability in non-acidic media makes them suitable for use in multi-step syntheses where other functional groups need to be modified. The acetal can be readily removed under acidic conditions to regenerate the original carbonyl or diol functionality. organic-chemistry.org
While direct evidence for the use of this compound in material science is limited, related dioxane structures have found applications. For example, certain substituted 1,3-dioxanes are utilized in the fragrance industry for their characteristic scents. vulcanchem.com The principles learned from the synthesis and reactivity of this compound can be applied to the design and creation of new materials with specific properties.
Structure
3D Structure
Properties
CAS No. |
6413-73-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
InChI Key |
FRKWMMLFFMXPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,6 Dimethyl 2 Phenyl 1,3 Dioxane and Its Derivatives
Established Synthetic Pathways for 1,3-Dioxanes with 2-Phenyl and 4,6-Dimethyl Substitution
The foundational methods for constructing the 1,3-dioxane (B1201747) ring system, particularly those bearing phenyl and dimethyl substituents, have been well-documented in chemical literature. These pathways primarily rely on the acid-catalyzed reaction between a carbonyl compound and a 1,3-diol.
Condensation Reactions of 1,3-Diols with Aldehydes and Ketones
The most fundamental and widely employed method for synthesizing 1,3-dioxanes is the direct acid-catalyzed condensation of an aldehyde or a ketone with a 1,3-diol. wikipedia.orgthieme-connect.de This reversible reaction, often referred to as acetalization or ketalization, typically involves the removal of water to drive the equilibrium towards the product. researchgate.net The parent 1,3-dioxane, for instance, is prepared from the reaction of formaldehyde (B43269) with 1,3-propanediol. wikipedia.org
For substituted derivatives like 4,6-dimethyl-2-phenyl-1,3-dioxane, the reaction involves condensing a specific aldehyde (benzaldehyde) with a corresponding 1,3-diol (2,4-pentanediol). researchgate.netvulcanchem.com The general mechanism proceeds through the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,3-diol, leading to a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule forms a stabilized oxocarbenium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol closes the ring to form the stable six-membered 1,3-dioxane structure. vulcanchem.comchegg.com The stereochemistry of the final product is often influenced by thermodynamic stability, with bulky substituents preferentially occupying equatorial positions on the dioxane ring to minimize steric strain. thieme-connect.de
Specific Routes to 4,6-Dimethylated 1,3-Dioxanes
The characteristic 4,6-dimethyl substitution pattern on the 1,3-dioxane ring is achieved by using a diol with methyl groups at the appropriate positions. The key precursor for this is 2,4-pentanediol. The acetalization reaction of meso-2,4-pentanediol with various aldehydes and ketones, catalyzed by acids such as para-toluenesulfonic acid (PTSA), directly yields 2,4,6-trisubstituted-1,3-dioxane derivatives. researchgate.net The use of the meso isomer of the diol influences the stereochemical outcome of the resulting cis and trans isomers of the product. researchgate.net
Another, though less direct, route involves the reaction of α-methylstyrene with acetaldehyde. This reaction, catalyzed by Brønstedt acids like aqueous sulfuric acid or solid acid catalysts such as cation exchange resins, can produce 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), a structurally related compound. google.com The ratio of the resulting diastereomers can be influenced by the choice of solvent and reaction conditions. google.com
| Precursor 1 | Precursor 2 | Catalyst | Product Description | Reference |
| meso-2,4-Pentanediol | Aldehydes/Ketones | p-Toluenesulfonic acid (PTSA) | 2,4,6-substituted-1,3-dioxanes | researchgate.net |
| α-Methylstyrene | Acetaldehyde | Aqueous Sulfuric Acid | Mixture of 2,4,6-trimethyl-4-phenyl-1,3-dioxane isomers | google.com |
| 2,3-Butanediol | Benzaldehyde (B42025) | Sulfuric acid | 4,5-Dimethyl-2-phenyl-1,3-dioxane (Note: different isomer) | vulcanchem.com |
Synthesis of 2-Phenyl-Substituted 1,3-Dioxanes
The introduction of a phenyl group at the C2 position of the 1,3-dioxane ring is accomplished by using benzaldehyde or its derivatives as the carbonyl component in the condensation reaction. vulcanchem.com An efficient method involves reacting a 1,3-diol with either benzaldehyde directly or with its dimethyl acetal (B89532), (dimethoxymethyl)benzene, under acidic catalysis. thieme-connect.de This approach demonstrates high selectivity for the formation of the 2-phenyl-1,3-dioxane. thieme-connect.de
A notable stereochemical feature of this synthesis is that the aromatic substituent on the C2 carbon of the 1,3-dioxane ring thermodynamically favors the equatorial position to minimize diaxial interactions. thieme-connect.de An alternative pathway to a phenyl-substituted dioxane is the Prins reaction, which involves the cyclization of an olefin like styrene (B11656) with formaldehyde or paraformaldehyde, catalyzed by a solid acid catalyst. rsc.orgresearchgate.net This method typically yields a 4-phenyl-1,3-dioxane. rsc.org
Modern Catalytic Approaches in 1,3-Dioxane Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly catalytic systems for 1,3-dioxane production. These modern approaches often lead to higher yields, milder reaction conditions, and easier catalyst recovery.
Acid Catalysis and Lewis Acid Applications
Acid catalysis remains central to 1,3-dioxane synthesis, with a wide array of both Brønsted and Lewis acids being utilized. Traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and commonly used. vulcanchem.com
The application of Lewis acids has expanded the scope and efficiency of this transformation. Various Lewis acids have been shown to be potent catalysts for acetalization. These include metal halides like zinc(II) chloride (ZnCl₂) and iron(III) chloride (FeCl₃), as well as metal triflates such as scandium(III) triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃). thieme-connect.deacs.org Solid acid catalysts are particularly advantageous as they are often reusable and simplify product purification. Examples include acidic alumina, phosphomolybdic acid, and mesoporous materials like MoO₃/SiO₂ and ZnAlMCM-41, which exhibit high selectivity and catalytic activity. vulcanchem.comrsc.orgacs.org
| Catalyst Type | Examples | Application | Reference |
| Brønsted Acids | Sulfuric acid, p-Toluenesulfonic acid, Camphorsulfonic acid | General condensation of diols and aldehydes | thieme-connect.devulcanchem.com |
| Lewis Acids | Zinc(II) chloride, Bismuth triflate, Scandium(III) triflate | Catalyzing acetalization, including solvent-free conditions | thieme-connect.deacs.org |
| Solid Acids | Acidic alumina, MoO₃/SiO₂, ZnAlMCM-41, Boric acid | Reusable catalysts for efficient and clean synthesis | vulcanchem.comrsc.orgacs.orgheteroletters.org |
Environmentally Benign Synthetic Strategies (e.g., Aqueous Media, Solvent-Free)
In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic protocols for 1,3-dioxanes. These strategies aim to minimize or eliminate the use of hazardous organic solvents.
Solvent-free, or "neat," reaction conditions have proven highly effective, often in conjunction with Lewis acid catalysts like bismuth triflate or indium triflate. acs.org An oxorhenium(V) oxazoline (B21484) complex has also been used to catalyze the condensation of diols and aldehydes under neat conditions with excellent yields. researchgate.netnih.gov
Performing the reaction in aqueous media is another key green strategy. Gluconic acid aqueous solution (GAAS) has been successfully employed as both a reusable solvent and a catalyst for related syntheses. clockss.org Microwave-assisted reactions in an aqueous medium using a recyclable catalyst like polystyrenesulfonic acid have also been developed for the high-yield synthesis of 1,3-dioxanes. organic-chemistry.org The use of reusable solid acid catalysts, such as ZnAlMCM-41, further enhances the environmental credentials of the synthesis by allowing for easy separation and recycling, minimizing waste. rsc.org
| Strategy | Catalyst/Medium | Key Advantages | Reference |
| Solvent-Free | Bismuth triflate, Oxorhenium(V) complex | Eliminates solvent waste, often faster reaction times | acs.orgresearchgate.netnih.gov |
| Aqueous Media | Gluconic acid aqueous solution (GAAS) | Green, reusable solvent and catalyst system | clockss.org |
| Microwave-Assisted | Polystyrenesulfonic acid in water | Rapid synthesis, use of water as solvent | organic-chemistry.org |
| Reusable Solid Catalyst | ZnAlMCM-41 | Ecofriendly, high selectivity, catalyst can be recycled | rsc.org |
Derivatization Strategies for Enhancing Molecular Complexity
The foundational structure of this compound, with its defined stereocenters and conformationally rigid six-membered ring, serves as an excellent scaffold for the development of more complex molecular architectures. Derivatization strategies are primarily focused on two main avenues: the introduction of new chemical groups to the existing structure and the construction of elaborate ring systems, such as spiro and polycyclic frameworks. These advanced synthetic methodologies unlock access to a diverse range of compounds with potential applications in various fields of chemical science.
Introduction of Additional Functionalities onto the 1,3-Dioxane Ring or Substituents
The chemical robustness of the 1,3-dioxane ring under many reaction conditions allows for selective modifications at its substituents. However, direct functionalization of the dioxane ring itself or strategic ring-opening reactions can also be employed to introduce new functionalities, thereby increasing the molecule's structural and functional diversity.
One key strategy involves the regioselective ring opening of the 1,3-dioxane acetal. researchgate.net This approach leverages the inherent reactivity of the acetal linkage under specific conditions to cleave one of the C-O bonds, revealing one or two hydroxyl groups that can be subsequently manipulated. The choice of reagents dictates the regioselectivity of the cleavage, providing a powerful tool for controlled synthesis. researchgate.net For instance, reductive ring-opening using reagents like diisobutylaluminium hydride (DIBALH) can lead to the formation of a mono-protected 1,3-diol, where one hydroxyl group is liberated for further reaction while the other remains protected as a benzyl (B1604629) ether derivative. researchgate.net
Another approach is the direct introduction of functional groups. A notable example is the fluorination of molecules containing a 1,3-dioxane moiety. academie-sciences.fr In studies on related structures, direct fluorination has been achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), allowing for the late-stage introduction of a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability or binding affinity. academie-sciences.fr Furthermore, the 1,3-dioxane group can act as a precursor to other functionalities. Deprotection of the acetal can regenerate the parent aldehyde and diol, opening pathways for further functionalization at these newly revealed sites. academie-sciences.fr
The phenyl and methyl substituents also offer sites for modification, although these reactions must be chosen carefully to avoid cleaving the acid-labile dioxane ring. Standard aromatic substitution reactions on the phenyl ring or free-radical halogenation of the methyl groups are theoretically possible but less commonly employed compared to building the desired complexity into the precursors (the benzaldehyde and pentane-2,4-diol derivatives) before the cyclization step.
Table 1: Selected Methods for Functionalization of 1,3-Dioxane Systems
| Reaction Type | Reagent/Catalyst | Functional Group Introduced/Modified | Key Outcome | Reference |
|---|---|---|---|---|
| Regioselective Reductive Ring Opening | Diisobutylaluminium hydride (DIBALH) | Hydroxyl and Ether Groups | Cleaves the acetal to yield a mono-protected 1,3-diol, enabling selective modification. | researchgate.net |
| Direct Ring Fluorination | N-fluorobenzenesulfonimide (NFSI) | Fluorine Atom | Allows for late-stage introduction of fluorine onto a molecule containing a dioxane ring. | academie-sciences.fr |
| Acetal Deprotection | Acid Catalyst | Aldehyde and Diol Groups | Regenerates the precursor carbonyl and diol for subsequent post-functionalization. | academie-sciences.fr |
| Beckmann Fragmentation/Acetalization | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Functionalized Chiral Dioxane | Forms a functionalized 1,3-dioxane by trapping an intermediate with a bis(siloxy)pentane. | thieme-connect.de |
Synthesis of Spiro and Polycyclic 1,3-Dioxane Systems
The synthesis of spirocyclic and polycyclic systems incorporating the 1,3-dioxane ring represents a significant step up in molecular complexity. These rigid, three-dimensional structures are of considerable interest in materials science and as scaffolds for drug discovery.
The creation of polycyclic systems can be achieved through various strategies. Tandem reactions, such as the Knoevenagel condensation followed by a Michael addition between aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) (Meldrum's acid), can produce complex heterocyclic three-ring units. clockss.org Another approach involves linking pre-formed dioxane rings. For instance, new compounds featuring two 1,3-dioxane rings have been synthesized through the acetalization reaction of o-phthaldialdehyde with 2-substituted-1,3-propanediols. researchgate.net Furthermore, cycloaddition reactions provide a powerful method for constructing polycyclic frameworks. Precursors such as 2,3-dimethylene-1,4-dioxane can undergo [4+2] cycloadditions with various dienophiles to create fused bicyclic systems, which are valuable intermediates for biologically relevant molecules. rsc.org
Table 2: Examples of Synthetic Routes to Spiro and Polycyclic 1,3-Dioxane Systems
| System Type | Key Reaction | Starting Materials | Resulting Structure | Reference |
|---|---|---|---|---|
| Spirocyclic | Acetalization & Bromination | Cyclic ketone, 1,3-diol, Bromine | Dibrominated 1,5-dioxaspiro[5.5]undecane derivatives. | psu.edu |
| Polycyclic (Fused) | [4+2] Cycloaddition | 2,3-Dimethylene-1,4-dioxane, Dienophiles | Functionalized cyclohexene (B86901) derivatives fused to a dioxane ring. | rsc.org |
| Polycyclic (Linked) | Acetalization | o-Phthaldialdehyde, 2-Substituted-1,3-propanediols | 1,2-Bis(1,3-dioxane-2-yl)-benzene derivatives. | researchgate.net |
| Polycyclic (Tandem) | Knoevenagel/Michael Addition | Aromatic aldehyde, 1,3-Dioxane-4,6-dione | 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. | clockss.org |
Stereochemical Investigations and Conformational Analysis of 4,6 Dimethyl 2 Phenyl 1,3 Dioxane
Isomeric Forms and Diastereoselective Synthesis
The presence of three chiral centers in 4,6-dimethyl-2-phenyl-1,3-dioxane at positions 2, 4, and 6 of the dioxane ring leads to the possibility of multiple stereoisomers. The relative orientation of the substituents gives rise to cis-trans isomerism, a key feature of its stereochemistry.
Cis-Trans Isomerism in 2,4,6-Trisubstituted 1,3-Dioxanes
In 2,4,6-trisubstituted 1,3-dioxanes, cis-trans isomerism describes the relative spatial arrangement of the substituents on the ring. For this compound, the key relationship is between the phenyl group at position 2 and the two methyl groups at positions 4 and 6.
Cis Isomer: In the cis isomer, the phenyl group and the two methyl groups are on the same side of the dioxane ring. Specifically, in the thermodynamically more stable chair conformation, this results in one substituent being in an axial position while the other two are equatorial, or vice-versa, depending on the specific isomer. For instance, in 2-phenyl-cis-4,6-dimethyl-1,3-dioxane, the phenyl group may preferentially occupy an axial position in certain solvents. researchgate.net
Trans Isomer: In the trans isomer, the phenyl group is on the opposite side of the ring relative to the two methyl groups. This arrangement generally allows for all three substituents to occupy equatorial positions in the chair conformation, which is often the more stable configuration due to reduced steric hindrance.
The equilibrium between cis and trans isomers is influenced by the thermodynamic stability of each form. researchgate.net This equilibrium can be a valuable tool for determining the conformational free energy (A-values) of substituents on the 1,3-dioxane (B1201747) ring. researchgate.netresearchgate.net
Control of Stereochemistry in Synthetic Routes
The synthesis of specific diastereomers of this compound relies on carefully controlled reaction conditions and the choice of starting materials. The most common synthetic route is the acetalization reaction between a 1,3-diol and an aldehyde or ketone, typically catalyzed by an acid like para-toluenesulfonic acid (PTSA). researchgate.net
To achieve diastereoselectivity, a diol with a defined stereochemistry is often used. For instance, the reaction of meso-2,4-pentanediol with benzaldehyde (B42025) can lead to the formation of specific isomers of this compound. researchgate.net The reaction conditions, such as temperature and solvent, can influence the ratio of cis to trans isomers produced. nih.gov In some cases, it is possible to isomerize the less stable cis isomer to the more stable trans isomer using a catalyst. nih.gov
The development of diastereoselective synthetic methods is crucial for obtaining specific isomers for further study or application. digitellinc.comnih.gov These methods often involve the formation of a stable six-membered chair-like transition state that directs the stereochemical outcome of the reaction. nih.gov
Conformational Preferences and Equilibria of the 1,3-Dioxane Ring
The 1,3-dioxane ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The most stable of these is typically the chair conformation.
Chair, Twist-Boat, and Half-Boat Conformations in 1,3-Dioxanes
The 1,3-dioxane ring can exist in several conformations, with the primary ones being the chair, boat, and twist-boat forms. iupac.org
Chair Conformation: This is generally the most stable conformation for 1,3-dioxanes, as it minimizes both angle strain and torsional strain. iupac.orglibretexts.org In this conformation, the substituents can occupy either axial or equatorial positions.
Boat Conformation: The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions. libretexts.orgupenn.edu
Twist-Boat (or Skew-Boat) Conformation: This is a more stable intermediate conformation between two boat forms. iupac.org It alleviates some of the steric strain present in the pure boat form. libretexts.orgupenn.edu For some substituted cyclohexanes and related heterocycles, the twist-boat can be more stable than the chair conformation if it allows large substituents to avoid unfavorable axial interactions. upenn.eduwikipedia.org
Half-Chair Conformation: This is a high-energy transition state during the interconversion between the chair and twist-boat forms. libretexts.orgwikipedia.org
The preference for the chair conformation over the twist-boat in the 1,3-dioxane ring is estimated to be at least 4 kcal/mol. researchgate.net
Influence of 2-Phenyl and 4,6-Dimethyl Substituents on Ring Conformation
The substituents on the 1,3-dioxane ring significantly influence its conformational equilibrium. In this compound, both the phenyl group at C-2 and the methyl groups at C-4 and C-6 play a role.
The methyl groups at the 4 and 6 positions strongly prefer to be in the equatorial position to minimize steric interactions. The phenyl group at the 2-position also generally prefers an equatorial orientation. However, the balance can be subtle and is influenced by solvent polarity. researchgate.net
In some instances, particularly in nonpolar solvents, the axial isomer of a 2-substituted cis-4,6-dimethyl-1,3-dioxane can be favored at equilibrium. researchgate.net This is the case for 2-ethynyl- and 2-phenylethynyl-cis-4,6-dimethyl-1,3-dioxanes in carbon tetrachloride. researchgate.net For 2-phenyl-cis-4,6-dimethyl-1,3-dioxane, the preference for the axial or equatorial position of the phenyl group shows less sensitivity to the solvent compared to some other substituents. researchgate.net
The interplay of these substituent effects determines the dominant conformation of the molecule. In the most stable isomer, it is expected that the bulky substituents will arrange themselves to minimize steric strain, which usually means occupying equatorial positions in a chair conformation.
Anomeric Effects and Their Role in Conformational Stability
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to prefer an axial orientation, despite the steric hindrance this might cause. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an adjacent heteroatom (oxygen in this case) and the antibonding orbital (σ*) of the C-substituent bond. rsc.org
In 2-substituted 1,3-dioxanes, the anomeric effect can influence the conformational equilibrium. For an electronegative substituent at the 2-position, the axial orientation can be stabilized by the donation of electron density from the p-type lone pairs of the ring oxygens into the σ* orbital of the axial C-substituent bond. rsc.orgacs.orgresearchgate.net
Remote Substituent Effects on Conformational Equilibria in Aryl-Substituted 1,3-Dioxanes
The conformational balance in aryl-substituted 1,3-dioxanes is not solely dictated by the immediate steric environment of the heterocyclic ring but is also significantly influenced by electronic effects from remote substituents on the aryl group. Studies on compounds structurally related to this compound, such as 2,2-diaryl-cis-4,6-dimethyl-1,3-dioxane epimers, have provided profound insights into these long-range interactions. acs.orgnih.gov
Research has demonstrated that when an aryl ring at the C2 position bears a remote electron-withdrawing substituent, the conformational equilibrium favors the isomer where this group is situated in the equatorial position. acs.orgnih.gov Conversely, an electron-donating group tends to prefer the axial position. acs.orgnih.gov This preference is attributed to the lower energy state of the isomer with the higher dipole moment. acs.orgnih.gov
A key finding is the linear relationship between the conformational energy differences of para-substituted 2,2-diaryl-1,3-dioxanes and the Hammett σ values, with a measured slope (ρ) of 0.6. acs.orgnih.gov This correlation underscores the role of electrostatic interactions in governing the conformational behavior of these molecules, rather than hyperconjugative anomeric effects. acs.orgnih.gov Furthermore, an increase in the electron-withdrawing nature of the para-substituent leads to a discernible trend of longer bond lengths between the C2 ketal carbon and the aryl ring. acs.orgnih.gov
Spectroscopic Techniques in Stereochemical Elucidation
Spectroscopic methods are indispensable for the detailed stereochemical and conformational analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments (e.g., 1H, 13C, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of 1,3-dioxanes. High-field 1H and 13C NMR, along with two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are routinely employed. acs.orgnih.govresearchgate.net
In 1H NMR, the coupling constants and chemical shifts of the ring protons provide information about their relative orientations (axial or equatorial). For instance, the analysis of vicinal coupling constants can help determine the Gibbs conformational energies of substituents. researchgate.net The cis or trans disposition of the methyl groups at C4 and C6 can be deduced from the coupling patterns and chemical shifts. researchgate.net NOESY experiments are particularly crucial for establishing through-space proximities between protons, which helps in assigning the relative configuration and identifying the preferred conformation. acs.orgnih.gov For example, a NOESY analysis can differentiate between epimers by observing correlations between the protons of the aryl group and the methyl groups on the dioxane ring. acs.orgnih.gov
13C NMR spectroscopy is sensitive to the electronic environment of each carbon atom. The chemical shifts of the C2, C4, C5, and C6 carbons, as well as the methyl carbons, are indicative of their stereochemical environment. nih.gov Theoretical studies on related 2,2-dimethyl-1,3-dioxanes have shown that hyperconjugative interactions, such as those between the lone pair orbitals of the oxygen atoms and the antibonding orbitals of adjacent C-C bonds (LP(O) → σ*C-C), can cause significant upfield shifts for axial methyl groups and the ketal carbon (C2). nih.gov
Table 1: Representative NMR Data for Substituted 1,3-Dioxanes
| Nucleus | Compound Type | Typical Chemical Shift (δ ppm) | Remarks | Source |
|---|---|---|---|---|
| ¹³C | 1,3-Dioxane | C2: 94.3, C4/C6: 66.9, C5: 26.6 | Reference shifts for the parent ring. | docbrown.info |
| ¹³C | cis-4,6-disubstituted-2,2-dimethyl-1,3-dioxanes | C2: ~98.5, Axial Me: ~19 | Upfield shifts explained by hyperconjugative anomeric interactions. | nih.gov |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography provides unambiguous proof of the absolute stereochemistry and the solid-state conformation of molecules. nih.gov For 1,3-dioxane derivatives, this technique definitively establishes the spatial arrangement of substituents on the ring, bond lengths, and bond angles. acs.orgnih.gov
In studies of 2,2-diaryl-cis-4,6-dimethyl-1,3-dioxane epimers, X-ray analysis was used to confirm the assignments made by NMR and computational methods. acs.orgnih.gov It provides precise data on the chair, boat, or twist-boat conformation of the dioxane ring. nih.govresearchgate.net For example, in the crystal structure of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, the dioxane ring was found to adopt a boat conformation. researchgate.net This technique is the gold standard for absolute configuration determination, providing the foundational data upon which spectroscopic and computational models are validated. acs.orgnih.gov
Table 2: Example Crystal Data for a Substituted 1,3-Dioxane Derivative
| Parameter | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione |
|---|---|
| Molecular Formula | C₁₂H₁₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.255(1) |
| b (Å) | 13.786(4) |
| c (Å) | 15.484(7) |
| β (°) | 94.34(3) |
| V (ų) | 1118.5(7) |
| Z | 4 |
Computational and Quantum-Chemical Approaches to Stereochemistry and Conformation
Computational chemistry offers powerful tools for investigating the stereochemical and conformational landscapes of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used quantum-chemical method for studying 1,3-dioxane systems. acs.orgnih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311+G* or 6-31G*, are employed to perform geometric optimization and energy minimization. acs.orgnih.govresearchgate.netrsc.org These calculations can predict the relative stabilities of different conformers (e.g., chair vs. twist-boat) and the rotational barriers of substituents. researchgate.net
For aryl-substituted 1,3-dioxanes, DFT calculations have been used to compute the energies of various conformations, supporting the experimental findings that electrostatic interactions drive conformational preferences. acs.orgnih.gov The calculated geometries and energies are often in good agreement with data obtained from X-ray crystallography and NMR spectroscopy. mdpi.com Theoretical studies can also elucidate the electronic origins of observed phenomena, such as the influence of remote substituents on conformational equilibria. acs.orgnih.govresearchgate.net
Molecular Mechanics and Dynamics Simulations in Conformational Studies
Molecular mechanics provides a faster computational method for exploring the conformational space of larger molecules. Force fields like MM3 and AMBER have been applied to investigate equilibria in substituted 1,3-dioxanes. nih.gov These methods model molecules as a collection of atoms governed by a set of classical potential energy functions, allowing for the rapid calculation of energies for numerous conformations.
In the study of compounds like trans-4-(trifluoromethyl)-2,2,6-trimethyl-1,3-dioxane, molecular mechanics calculations were used to explore the chair/twist-boat equilibrium. nih.gov While some force fields (like MM3) may not always perfectly align with experimental data regarding the equilibrium state, others (like AMBER) can provide results consistent with NMR and ab initio calculations. nih.gov These simulations are valuable for generating a broad overview of the potential energy surface and identifying low-energy conformers that can then be subjected to more accurate, higher-level quantum-chemical calculations.
Chemical Reactivity and Reaction Mechanisms of 4,6 Dimethyl 2 Phenyl 1,3 Dioxane
Ring-Opening and Hydrolysis Mechanisms
The 1,3-dioxane (B1201747) ring, a cyclic acetal (B89532), is the central functional group determining the molecule's stability. Its reactivity is predominantly characterized by its susceptibility to acid-catalyzed cleavage, while it remains generally stable under neutral or basic conditions. thieme-connect.de
Acid-Catalyzed Hydrolysis Kinetics and Pathways
The hydrolysis of 2-phenyl-1,3-dioxanes is a classic example of an acid-catalyzed reaction that proceeds via an A1 mechanism. This mechanism involves a rapid, reversible protonation of one of the ring's oxygen atoms, followed by a slower, rate-determining step. oup.com The rate-determining step is the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final products: benzaldehyde (B42025) and pentane-2,4-diol. oup.com
Pre-equilibrium Protonation: The acetal oxygen is protonated by a hydronium ion.
Rate-Determining Step: The protonated acetal undergoes heterolysis, breaking a C-O bond to form an oxocarbenium ion and releasing one of the alcohol groups (as part of the diol).
Nucleophilic Attack and Deprotonation: A water molecule attacks the carbocation, and subsequent loss of a proton regenerates the acid catalyst and yields the final aldehyde and diol products. oup.com
Kinetic studies on the hydrolysis of structurally similar 2,2-diaryl-1,3-dioxanes in 80% dioxane-water have shown that the reaction rates are highly sensitive to the electronic nature of substituents on the phenyl ring. oup.com Electron-donating groups on the phenyl ring accelerate the reaction by stabilizing the positive charge that develops in the transition state leading to the oxocarbenium ion. Conversely, electron-withdrawing groups destabilize this transition state and slow down the rate of hydrolysis. The correlation of reaction rates with the Yukawa-Tsuno equation confirms the significant development of positive charge at the benzylic carbon in the transition state. oup.com
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Substituted 2,2-Diaryl-1,3-dioxanes at 30°C This table is based on data for 2,2-diaryl-1,3-dioxanes, which serve as a model for the reactivity of 4,6-Dimethyl-2-phenyl-1,3-dioxane.
| Substituent (X, Y) on Phenyl Rings | Relative Rate (k/k₀) | σ⁰ + 0.385ΔσR⁺ |
| p-CH₃O, p-CH₃O | 1040 | -0.844 |
| p-CH₃O, H | 45.1 | -0.422 |
| p-CH₃, p-CH₃ | 43.5 | -0.404 |
| p-CH₃, H | 6.76 | -0.202 |
| H, H | 1.00 | 0.000 |
| p-Cl, H | 0.229 | 0.227 |
| m-Cl, H | 0.0556 | 0.373 |
| m-NO₂, H | 0.0396 | 0.710 |
| Data sourced from Ueno et al., 1986. oup.com |
Stability and Hydrolytic Susceptibility of the 1,3-Dioxane Ring
The stability of the 1,3-dioxane ring is fundamentally dependent on the pH of its environment. As a cyclic acetal, it is resistant to cleavage by bases and various nucleophiles, making it a useful protecting group for carbonyl compounds or 1,3-diols in organic synthesis. thieme-connect.deorganic-chemistry.org However, this stability is lost under acidic conditions. The presence of Brønsted or Lewis acids facilitates the hydrolysis mechanism described above, cleaving the ring to regenerate the parent carbonyl and diol. thieme-connect.de
The susceptibility to hydrolysis is a key chemical characteristic of this compound. The rate of this hydrolysis is influenced by factors such as acid concentration, temperature, and the solvent system. rsc.org Studies on related 2-aryl-1,3-dioxanes confirm that the hydrolysis is subject to general acid catalysis. acs.org The conformation of the dioxane ring, which preferentially adopts a chair-like form, also influences its reactivity, with equatorial substituents at C2 being thermodynamically favored to minimize steric interactions. thieme-connect.de
Functional Group Transformations on the Phenyl and Methyl Moieties
Beyond the reactivity of the dioxane ring itself, the peripheral phenyl and methyl groups offer sites for further chemical modification.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The substituent attached to the ring is a 1,3-dioxan-2-yl group. The two oxygen atoms in this group are highly electronegative and exert a strong electron-withdrawing inductive effect on the benzylic carbon and, consequently, on the aromatic ring.
This inductive withdrawal of electron density deactivates the benzene (B151609) ring towards electrophilic attack, making it less reactive than unsubstituted benzene. savemyexams.com According to the principles of electrophilic aromatic substitution, electron-withdrawing groups direct incoming electrophiles to the meta positions. youtube.comcognitoedu.org This directing effect can be explained by examining the stability of the Wheland intermediate (or σ-complex) formed during the reaction:
Ortho and Para Attack: If the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon atom directly bonded to the dioxane ring. This is highly unfavorable because the positive charge is adjacent to the inductively electron-withdrawing acetal group.
Meta Attack: Attack at the meta position results in a carbocation intermediate where the positive charge is distributed across three other carbons of the ring, never residing on the carbon attached to the deactivating substituent. youtube.com This avoids the highly destabilized resonance structure, making the transition state for meta attack lower in energy.
Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of this compound are predicted to yield predominantly the meta-substituted product.
Reactions Involving the Methyl Groups at Positions 4 and 6
The methyl groups at the C4 and C6 positions are attached to stereocenters within the saturated heterocyclic ring. The hydrogens on these methyl groups are part of a secondary alkyl system. While specific studies on the reactivity of these particular methyl groups are not prominent in the literature, their chemical behavior can be inferred from general principles of organic chemistry.
These C-H bonds are susceptible to free-radical reactions, such as radical halogenation with reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. Such a reaction would likely proceed via a radical chain mechanism, but it may lack selectivity and could potentially lead to a mixture of products, including reaction at the benzylic position of the phenyl ring. Oxidation of these positions is also conceivable under harsh conditions, but this could compete with the oxidation of the dioxane ring itself. organic-chemistry.org
Rearrangement Reactions and Fragmentations
The 1,3-dioxane ring system can undergo characteristic fragmentation and rearrangement reactions, particularly under energetic conditions such as those found in mass spectrometry or in the presence of strong acids.
The acid-catalyzed hydrolysis is itself a form of fragmentation, breaking the molecule into its constituent aldehyde and diol components. Beyond simple hydrolysis, more complex rearrangements can be initiated by the formation of the key oxocarbenium ion intermediate. In carbohydrate chemistry, for instance, the regioselective reductive ring-opening of 1,3-dioxane-type acetals using reagents like LiAlH₄-AlCl₃ or DIBAL-H is a well-established method that proceeds through such intermediates, leading to benzyl (B1604629) ethers. researchgate.net
A clear example of fragmentation is observed in the mass spectrum of 1,3-dioxanes. Upon electron ionization, the molecular ion ([M]⁺) is formed, which then undergoes cleavage. docbrown.info Common fragmentation pathways for the 1,3-dioxane ring include:
Loss of a hydrogen atom to form the [M-1]⁺ ion.
Loss of an alkyl group from a substituted position.
Cleavage of the ring to produce smaller charged fragments. For 1,3-dioxane itself, characteristic fragments include ions at m/z 87 ([M-H]⁺), 58, and 31. docbrown.info
For this compound, fragmentation would be expected to be directed by the stability of the potential fragments, with cleavage often initiated at the C2 position to form the stable benzoyl cation or related species, as well as fragmentations involving the loss of the methyl groups.
Thermolytic Transformations of 1,3-Dioxane Derivatives
The thermal behavior of 1,3-dioxanes can lead to significant molecular changes, particularly when the ring is appropriately functionalized. While specific thermolysis data for this compound is not extensively detailed, studies on related diazocarbonyl derivatives of 1,3-dioxane-4,6-diones provide insight into potential transformation pathways.
The thermolysis of six-membered 2-diazo-1,3-diketones is known to proceed through a Schröter-Wolff rearrangement. researchgate.net This process involves the formation of a highly reactive ketoketene intermediate, which can then undergo further reactions. researchgate.net For instance, in the presence of pyridine, the ketoketene can undergo a 1,4-addition with another molecule of itself to form lactones. researchgate.net The thermal stability and subsequent reactivity of these diazo compounds are heavily influenced by steric strain within the molecule. researchgate.net
| Derivative Class | Reaction Type | Key Intermediate | Potential Products | Ref |
| 2-Diazo-1,3-dioxane-4,6-diones | Wolff Rearrangement | Ketoketene | β-Keto esters, Lactones | researchgate.net |
| 4-Diazodihydrofuran-3-ones | First-order decomposition | Not specified | Tetrasubstituted-3(2H)-furanones | researchgate.net |
This table illustrates thermolytic transformations of related heterocyclic compounds, suggesting potential pathways for functionalized 1,3-dioxane derivatives.
Other Mechanistic Pathways for Skeletal Rearrangements
Beyond thermolysis, 1,3-dioxane derivatives can undergo skeletal rearrangements through various mechanistic pathways, often catalyzed by acids. These rearrangements can alter the stereochemistry or the fundamental structure of the heterocyclic ring.
An important example is the acid-catalyzed isomerization of 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), a compound structurally similar to this compound. Treatment of the (2RS,4RS,6RS) isomer with an acid leads to a rearrangement, yielding a mixture with a high proportion of the (2RS,4SR,6RS) isomer. google.com This transformation highlights the ability of the dioxane ring to undergo configurational changes to achieve a more thermodynamically stable state. google.com
Furthermore, 1,3-dioxane rings that bear alkylidene substituents are capable of participating in Claisen rearrangements, a powerful tool for forming new carbon-carbon bonds and new heterocyclic structures. thieme-connect.de The conformational isomerization of the dioxane ring itself, such as the interconversion between chair and twist-boat forms, represents another fundamental mechanistic pathway, with the chair conformation being preferentially adopted due to lower energy. thieme-connect.deepa.gov
| Starting Material | Catalyst/Condition | Rearrangement Type | Product | Ref |
| (2RS,4RS,6RS)-2,4,6-Trimethyl-4-phenyl-1,3-dioxane | Acid | Isomerization | (2RS,4SR,6RS)-2,4,6-Trimethyl-4-phenyl-1,3-dioxane | google.com |
| Alkylidene-substituted 1,3-dioxanes | Heat | Claisen Rearrangement | New heterocycles | thieme-connect.de |
This table summarizes key examples of skeletal rearrangements in 1,3-dioxane derivatives.
Participation in Complex Organic Transformations
The structural features of 1,3-dioxanes allow them to serve as versatile intermediates in the construction of more complex molecules.
Role as Synthons in Multicomponent Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. researchgate.netnih.gov 1,3-Dioxane derivatives, particularly those derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), are valuable synthons in this context due to their high reactivity. chemicalbook.com
For example, 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives are prepared through a tandem Knoevenagel condensation and Michael addition of an aromatic aldehyde with 1,3-dioxane-4,6-dione (B14002328). clockss.org This reaction can be promoted by a variety of catalysts, demonstrating the utility of the dioxane moiety as a reactive building block. clockss.org The use of MCRs offers significant advantages, including reduced waste, high atom economy, and often milder reaction conditions compared to traditional stepwise syntheses. researchgate.net
| Reaction Type | Reactants | Catalyst | Product Type | Ref |
| Knoevenagel/Michael Addition | Aromatic Aldehydes, 1,3-Dioxane-4,6-dione | Piperidine (B6355638), Proline, Gluconic Acid | 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione)s | clockss.org |
| Biginelli Reaction | Aldehyde, 1,3-Dicarbonyl, Urea/Thiourea | Ionic Liquid | Dihydropyrimidinones | nih.gov |
| Hantzsch Reaction | Aldehyde, β-Ketoester, Ammonia | Various | Dihydropyridines | frontiersin.org |
This table provides examples of multicomponent reactions where 1,3-dicarbonyl synthons, including dioxane derivatives, are employed.
Selective Oxidation and Reduction Pathways
A defining characteristic of the 1,3-dioxane ring is its general stability towards many oxidizing and reducing agents, which is a cornerstone of its use as a protective group in organic synthesis. thieme-connect.de This stability allows for selective transformations to be carried out on other parts of a molecule without affecting the dioxane core.
However, specific reagents can achieve selective transformations on functional groups attached to the dioxane ring. For instance, cis-2-phenyl-1,3-dioxan-5-ol can be reacted with triphenylphosphine-carbon tetrabromide to selectively convert the hydroxyl group into a bromine atom, yielding brominated dioxane and dioxolane products. sigmaaldrich.com This demonstrates that while the core ring is robust, its substituents can be selectively functionalized.
Furthermore, direct fluorination can be achieved on an isoxazole (B147169) ring attached to a 1,3-dioxane acetal. academie-sciences.fr Using N-fluorobenzenesulfonimide (NFSI), the isoxazole moiety can be fluorinated while the dioxane group remains intact, showcasing the selective reactivity possible in such hybrid molecules. academie-sciences.fr This pathway underscores the dioxane's role as a stable platform that allows for targeted modifications elsewhere in the structure.
Advanced Spectroscopic Characterization and Theoretical Calculations for 4,6 Dimethyl 2 Phenyl 1,3 Dioxane
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of 4,6-dimethyl-2-phenyl-1,3-dioxane.
Infrared (IR) and Raman Spectroscopy Analysis
The infrared and Raman spectra of 1,3-dioxane (B1201747) and its derivatives have been a subject of interest for detailed structural analysis. acs.org For this compound, the spectra are characterized by a series of distinct bands corresponding to the various vibrational modes of the molecule. The 1,3-dioxane ring itself is known to adopt a chair conformation. researchgate.net
Table 1: Key IR and Raman Spectral Data for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3060 | C-H stretch | Aromatic (Phenyl) | chemicalbook.com |
| 2970-2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) | chemicalbook.com |
| 1600, 1495 | C=C stretch | Aromatic (Phenyl) | chemicalbook.com |
| 1160-1040 | C-O-C stretch | Dioxane Ring | acs.org |
| ~1380 | C-H bend | CH₃ | chemicalbook.com |
Note: The exact peak positions can vary slightly depending on the specific isomer and the experimental conditions.
Correlation with Molecular Vibrational Modes and Functional Group Assignments
The vibrational bands observed in the IR and Raman spectra can be assigned to specific molecular motions and functional groups within the this compound molecule.
C-H Stretching Vibrations: The region between 2850 and 3000 cm⁻¹ is dominated by the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the dioxane ring. The aromatic C-H stretching of the phenyl group typically appears at slightly higher wavenumbers, around 3060 cm⁻¹. chemicalbook.com
C-O-C Stretching Vibrations: The characteristic and strong absorptions for the C-O-C linkages of the dioxane ring are found in the fingerprint region, generally between 1040 and 1160 cm⁻¹. These bands are crucial for identifying the dioxane structure. acs.org
Phenyl Group Vibrations: The phenyl group gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring are observed around 1600 and 1495 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also contribute to the spectrum in the fingerprint region.
Methyl Group Vibrations: The methyl groups at positions 4 and 6 exhibit bending vibrations, with the symmetric deformation (umbrella mode) typically appearing around 1380 cm⁻¹.
Electronic Spectroscopy for Understanding Electronic Structure
UV-Visible spectroscopy provides valuable information about the electronic transitions within the molecule, particularly those associated with the phenyl group.
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound is primarily dictated by the electronic transitions of the phenyl substituent. Aromatic compounds like this typically exhibit absorption in the ultraviolet region. science-softcon.de For similar aromatic compounds dissolved in solvents like 1,4-dioxane, absorption maxima are often observed in the range of 290 nm to 330 nm. researchgate.net
Table 2: UV-Visible Absorption Data for Phenyl-Substituted Compounds in Dioxane
| Compound Type | Solvent | λmax (nm) | Reference |
| Phenyl-substituted chromenes | 1,4-Dioxane | 266-414 | researchgate.net |
| Tris(phenylisoxazolyl)benzene | 1,4-Dioxane | ~306 | researchgate.net |
Electronic Transitions and Aromaticity Effects of the Phenyl Group
The absorption bands observed in the UV-Visible spectrum correspond to π → π* electronic transitions within the benzene (B151609) ring of the phenyl group. The presence of the dioxane ring and methyl groups as substituents on the phenylacetal moiety can cause slight shifts in the absorption maxima (λmax) compared to unsubstituted benzene. These shifts are due to the electronic effects of the substituents on the energy levels of the π molecular orbitals of the aromatic ring. The intensity of these absorptions is related to the probability of the electronic transition occurring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of this compound is 192.25 g/mol . vulcanchem.com
Upon electron ionization, the molecule loses an electron to form a molecular ion ([M]⁺). This molecular ion can then undergo various fragmentation processes, leading to the formation of smaller, characteristic fragment ions. The fragmentation pattern of 1,3-dioxanes is influenced by the substituents on the ring. docbrown.info
A prominent fragmentation pathway for 1,3-dioxane derivatives involves the cleavage of the C-O bonds within the ring. For this compound, key fragmentation could include the loss of a methyl group or cleavage of the dioxane ring to produce ions containing the phenyl group. The base peak in the mass spectrum is often the most stable fragment ion formed. The molecular ion peak for this compound would appear at an m/z of 192. vulcanchem.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion |
| 177 | [M - CH₃]⁺ | Loss of a methyl group |
| 115 | [C₇H₇O]⁺ | Phenyl-containing fragment |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Advanced Computational Chemistry for Predicting and Interpreting Spectroscopic Data
The synergy between experimental spectroscopic techniques and theoretical calculations provides a powerful approach for the detailed structural and electronic characterization of molecules like this compound. Computational chemistry offers invaluable insights into spectroscopic data, aiding in the assignment of complex spectra and providing a deeper understanding of molecular properties. This section explores the application of advanced computational methods, including Gauge-Including Atomic Orbital (GIAO) for NMR chemical shift predictions, Density Functional Theory (DFT) for vibrational and electronic spectra, and Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis for understanding electronic structure and reactivity.
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method effectively addresses the gauge origin problem, which can lead to inaccuracies in calculated magnetic properties. By employing gauge-including atomic orbitals, the GIAO method provides results that are independent of the choice of the coordinate system's origin.
For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts for its various isomers (cis and trans). These theoretical predictions are instrumental in assigning the experimentally observed signals to specific nuclei within the molecule. The accuracy of GIAO calculations is dependent on the chosen level of theory (functional) and basis set. nih.govmdpi.com For instance, DFT functionals like B3LYP, often paired with basis sets such as 6-311+G(2d,p), have been shown to provide good agreement with experimental NMR data for organic molecules. mdpi.com
The process involves first optimizing the molecular geometry of the cis and trans isomers of this compound. Following geometry optimization, the GIAO method is used to compute the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Discrepancies between calculated and experimental chemical shifts can often be attributed to solvent effects and intermolecular interactions, which are not always fully captured by the computational models, although implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM) can be employed to improve accuracy. mdpi.com Careful comparison of the theoretical and experimental spectra allows for unambiguous assignment of the resonances, particularly for the diastereotopic protons and carbons within the 1,3-dioxane ring, and helps in confirming the stereochemistry of the isomers.
DFT for Vibrational Frequencies and Electronic Spectra Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting a wide range of molecular properties, including vibrational and electronic spectra. researchgate.netwisc.edu These theoretical predictions are invaluable for interpreting experimental infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.
Vibrational Frequencies:
Theoretical vibrational frequency calculations are crucial for assigning the various absorption bands observed in the IR and Raman spectra of this compound to specific molecular vibrations. The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). wisc.edu
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation in some methods. To improve agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor, which depends on the level of theory and basis set used.
For this compound, DFT calculations can distinguish between the vibrational modes of the cis and trans isomers. Key vibrational modes include C-H stretching of the methyl and phenyl groups, C-O-C stretching of the dioxane ring, and various bending and rocking modes. The calculated IR and Raman intensities further aid in the spectral assignment.
Electronic Spectra:
Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl ring. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. The results can provide insights into how the substitution on the 1,3-dioxane ring affects the electronic structure of the phenyl chromophore. For example, the calculations can reveal shifts in the absorption maxima and changes in the intensity of the transitions upon changes in stereochemistry (cis vs. trans).
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP):
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface of the molecule, providing a visual representation of the electrostatic potential at different points in space.
The color-coding of the MEP surface indicates the nature of the potential:
Red regions: Represent areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms.
Blue regions: Indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. These are generally found around electropositive atoms like hydrogen.
Green regions: Correspond to areas of neutral or near-zero potential.
For this compound, the MEP surface would show negative potential (red) around the oxygen atoms of the dioxane ring due to their lone pairs. The phenyl ring would exhibit a mixed potential, with the π-electron cloud creating a region of negative potential above and below the plane of the ring. The hydrogen atoms, particularly those on the methyl groups and the phenyl ring, would be associated with positive potential (blue). This analysis helps in predicting the sites for electrophilic and nucleophilic interactions.
Natural Bond Orbital (NBO) Analysis:
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.netq-chem.com It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule.
NBO analysis for this compound can provide quantitative information about:
Hybridization: The hybridization of the atomic orbitals involved in forming each bond.
Natural Atomic Charges: A more chemically intuitive measure of the charge distribution compared to other methods like Mulliken population analysis. q-chem.com
Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. For instance, it can reveal interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds. researchgate.net
Applications of 4,6 Dimethyl 2 Phenyl 1,3 Dioxane and Its Analogs in Organic Synthesis
Role as a Synthetic Intermediate and Building Block
The structural characteristics of 4,6-dimethyl-2-phenyl-1,3-dioxane, including its chiral centers and conformationally restricted six-membered ring, establish it as a significant building block in asymmetric synthesis. vulcanchem.com Its derivatives serve as foundational materials for creating more complex molecular architectures.
Precursor in Heterocyclic Synthesis
The 1,3-dioxane (B1201747) ring system is a well-established precursor in the synthesis of a wide array of heterocyclic compounds. Analogs such as 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, are particularly prominent as synthons for building various heterocyclic structures, including those with biological activity. chemicalbook.com The reactivity of the dicarbonyl functionality in Meldrum's acid allows for condensations and cyclizations to form diverse ring systems. chemicalbook.com
Research has demonstrated the use of 1,3-dicarbonyl compounds like dimedone, an analog of the cyclohexane-1,3-dione system, in the synthesis of novel bis-heterocycles. nih.govacs.org These reactions often proceed through Michael additions and other cyclocondensation pathways, highlighting the role of these building blocks in generating complex molecular frameworks. nih.govacs.org For instance, the reaction of dimedone with diazonium salts can lead to arylhydrazone derivatives, which are versatile intermediates for synthesizing thiophene-based heterocycles through Gewald's reaction. researchgate.net These thiophenes can then be further elaborated into more complex, fused heterocyclic systems with potential anticancer properties. researchgate.net
Utility in Multicomponent Reaction Sequences
The utility of 1,3-dioxane analogs extends to multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.
For example, bis-dimedone derivatives have been synthesized efficiently using tandem Knoevenagel-Michael reactions in aqueous media. Furthermore, three-component condensation reactions involving primary amino alcohols, dimedone, and aromatic aldehydes have been used to synthesize acridinedione derivatives. dntb.gov.ua The synthesis of novel diphenyl ether-based bis-heterocycles has been achieved through multicomponent sequences involving the reaction of a bisaldehyde with malononitrile (B47326) and a thiophene (B33073) derivative in the presence of a piperidine (B6355638) catalyst. nih.govacs.org This approach underscores the value of dioxane-related structures in constructing intricate molecules through convergent synthetic strategies. nih.govacs.org
Scaffold for Pharmacophore Development
The rigid and well-defined three-dimensional structure of the 1,3-dioxane ring makes it an attractive scaffold for the design and development of new pharmacophores. This framework allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.
Structural Features for Rational Drug Design
In rational drug design, the goal is to create molecules that fit precisely into the binding site of a biological target. The 1,3-dioxane scaffold provides a stable and predictable platform for arranging functional groups in a desired orientation. Its compact, sp³-rich character can also improve drug-like properties. nih.gov
An example of rational drug design involving a related heterocyclic scaffold is the development of potent dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov Starting from a natural product lead, researchers used scaffold hopping and electrostatic complementary methods to design novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs. nih.gov This strategic modification of the core structure led to a remarkable 7400-fold increase in potency. nih.gov The success of this approach highlights how a well-chosen scaffold, which could include the 1,3-dioxane ring, can serve as a template for optimizing ligand-target interactions and developing highly effective therapeutic agents. nih.gov The incorporation of such heterocyclic motifs can also be used to improve critical properties like aqueous solubility and metabolic stability. nih.gov
Exploration in Medicinal Chemistry Beyond Direct Bioactivity
Beyond serving as a direct component of a pharmacophore, the 1,3-dioxane scaffold is a valuable tool for exploring structure-activity relationships (SAR) in medicinal chemistry. Minor structural modifications to the dioxane ring or its substituents can lead to significant changes in biological activity, providing insights into the molecular requirements for a desired therapeutic effect. nih.gov
A study on analogs of 2,4,6-triphenyldioxane-1,3 (TPD) demonstrated this principle effectively. While TPD itself is an effective inducer of the cytochrome P450 enzyme CYP2B in rats but not mice, the introduction of small substituents onto one of the phenyl rings dramatically altered this activity. nih.gov Analogs with dimethylamino, nitro, fluoro, or methoxy (B1213986) groups showed a dose-dependent induction of CYP2B in mice. nih.gov This research illustrates that the dioxane framework can be systematically modified to fine-tune biological responses, likely through activation of the constitutive androstane (B1237026) receptor (CAR). nih.gov This makes the scaffold a powerful platform for developing new chemical probes and potential drug candidates by exploring how subtle chemical changes translate into significant biological effects. nih.gov
Contributions to Materials Science Research
The unique structural properties of phenyl-substituted heterocyclic compounds also lend themselves to applications in materials science. The rigid, three-dimensional arrangement of aromatic groups can lead to materials with desirable photophysical and thermal properties.
Research into tetraphenylmethane (B1200815) (TPM) derivatives containing nitrogen heterocycles like pyrrole (B145914) has shown promise for the development of new organic materials. thieme-connect.com These molecules, which feature multiple phenyl groups attached to a central carbon, create a stable, tetrahedral core. The introduction of heterocyclic moieties onto this core results in materials with high photoluminescence efficiency and excellent thermal stability. thieme-connect.com These properties are highly sought after for applications in organic electronic devices, such as organic photovoltaics and organic field-effect transistors. thieme-connect.com The synthesis of these materials often involves solvents like 1,4-dioxane, and the resulting compounds exhibit strong absorption and emission in the UV-visible spectrum. thieme-connect.com While not directly involving this compound, this work demonstrates the potential of using phenyl-substituted heterocyclic building blocks to create advanced materials with tailored electronic and optical properties. thieme-connect.com
Potential in Polymer and Resin Development
The exploration of cyclic acetals, such as this compound and its analogs, in polymer and resin development has opened new avenues for creating advanced materials. While direct polymerization studies on this compound are not extensively documented in publicly available research, the behavior of its close analogs, particularly those with similar structural features, provides significant insights into its potential. The presence of the 1,3-dioxane ring, substituted with methyl and phenyl groups, suggests that it could be a valuable monomer in various polymerization processes, including cationic ring-opening polymerization and radical ring-opening polymerization.
Analogs like 2-phenyl-4-methylene-1,3-dioxolane have been the subject of polymerization studies, offering a model for the potential reactivity of this compound. For instance, the photoinitiated cationic polymerization of 2-phenyl-4-methylene-1,3-dioxolane proceeds via a stabilized benzyl-cation as an active intermediate. researchgate.net This process leads to the formation of ring-opened polymers. researchgate.netacs.org The polymerization of such monomers is notable for its relatively low volume shrinkage, a desirable characteristic in applications like coatings and adhesives where dimensional stability is crucial. researchgate.net
Furthermore, research into the radical ring-opening polymerization of cyclic ketene (B1206846) acetals, another class of related monomers, has demonstrated the ability to produce polyesters with degradable linkages in the polymer backbone. rsc.org The polymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), for example, can be controlled to produce well-defined, degradable copolymers. rsc.org This suggests that this compound, if appropriately functionalized to introduce a polymerizable group, could serve as a monomer for producing polymers with tunable degradation profiles.
The synthesis of polymers from analogs often involves catalysis. For instance, the cationic polymerization of 2,2-diphenyl-1,3-dioxole has been achieved using BF3·Et2O, yielding low molecular weight polymers. researchgate.net The choice of catalyst and reaction conditions can influence the polymer structure and properties. For example, in the polymerization of other cyclic acetals, different catalyst systems have been shown to affect the polymer yield and molecular weight. researchgate.net
The potential for copolymerization represents another significant area of application. Analogs of this compound have been successfully copolymerized with conventional monomers like methyl methacrylate (B99206) (MMA) to create copolymers with tailored properties. rsc.org This approach allows for the incorporation of the cyclic acetal (B89532) unit into a wide range of polymer structures, potentially modifying their thermal and mechanical characteristics.
Design of Materials with Specific Mechanical Properties
The molecular structure of this compound suggests its potential as a building block for polymers with specific and desirable mechanical properties. The rigidity of the phenyl group combined with the stereochemistry of the dimethyl-substituted dioxane ring can be expected to impart a degree of stiffness and thermal stability to the resulting polymer chains. The principles of designing materials with specific mechanical properties often rely on controlling the polymer architecture, including monomer structure, molecular weight, and intermolecular interactions.
Polyacetals, the class of polymers to which those derived from 1,3-dioxanes belong, are known for their excellent mechanical properties. wikipedia.org They are engineering thermoplastics used in applications demanding high stiffness, low friction, and excellent dimensional stability. wikipedia.orgspecialchem.com Generic polyoxymethylene (POM), for example, exhibits high strength, hardness, and rigidity down to -40 °C. wikipedia.org The incorporation of substituted monomers like this compound into a polyacetal backbone could lead to materials with enhanced thermal and mechanical performance.
Research on polymers derived from analogous cyclic acetals provides evidence for this potential. For instance, the thermal properties of polymers derived from d-glucal-based cyclic ketene acetals are directly linked to the ratio of ester and acetal linkages in the polymer backbone, which can be controlled during polymerization. acs.org This allows for the tuning of properties such as the glass transition temperature (Tg). acs.org In one study, the Tg was varied from 65 °C to 78 °C by altering the polymer microstructure. acs.org Similarly, copolymerization of a cyclic ketene acetal with methyl methacrylate (MMA) resulted in copolymers with high thermal stability, with decomposition temperatures (Td5%) ranging from 238 to 286 °C. acs.org
The mechanical properties of acetal copolymers are well-documented and provide a benchmark for what could be expected from polymers incorporating the this compound unit. The table below summarizes the typical mechanical properties of a standard acetal copolymer.
Table 1: Typical Mechanical Properties of Acetal Copolymer
| Property | Test Method | Units | Value |
|---|---|---|---|
| Tensile Stress at Yield | ISO 527-1/-2 | MPa | 66 |
| Tensile Strain at Break | ISO 527-1/-2 | % | 50 |
| Tensile Modulus of Elasticity | ISO 527-1/-2 | MPa | 2800 |
| Charpy Impact Strength - Notched | ISO 179-1/1eA | kJ/m² | 8 |
| Ball Indentation Hardness | ISO 2039-1 | N/mm² | 140 |
Data sourced from a technical data sheet for a general-purpose acetal copolymer. theplasticshop.co.uk
Furthermore, studies on epoxy polymers have shown that the chemical structure of the monomers, particularly the use of cyclic and aromatic curing agents, significantly influences the thermo-mechanical properties of the final thermoset. psu.edu The incorporation of a rigid cyclic structure like this compound into a polymer network could similarly enhance stiffness and thermal resistance. The development of polymers with controlled architectures, such as block copolymers, also offers a route to materials with unique morphologies and consequently, specific mechanical responses. For example, well-defined block copolymers containing poly(2,6-dimethyl-1,4-phenylene ether) have been shown to form various microphase-separated structures like spheres and lamellae, which dictate the material's bulk properties. acs.org
Mechanistic Studies of Biological Interactions for 1,3 Dioxane Derivatives in Vitro and in Silico
Antimicrobial Activity Mechanisms
The 1,3-dioxane (B1201747) ring has been identified as a valuable scaffold in the development of novel antimicrobial agents. Extensive research has been conducted on 1,3-dioxane-linked compounds, particularly as a new class of novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These enzymes, DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication and are validated targets for antibiotics. google.com
A significant body of work has focused on the synthesis and evaluation of 1,3-dioxane-linked NBTIs against various bacterial pathogens, with a particular emphasis on Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov These compounds have demonstrated potent antistaphylococcal activity, with Minimum Inhibitory Concentrations (MICs) often in the sub-microgram per milliliter range. nih.gov The mechanism of action involves the inhibition of DNA gyrase and, in some subseries of analogues, dual inhibition of both DNA gyrase and topoisomerase IV. researchid.co This inhibition leads to the induction of DNA strand breaks, ultimately resulting in bacterial cell death.
In contrast, the activity of these 1,3-dioxane-linked NBTIs against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has been reported to be modest at best. google.com While some related compounds have shown activity against E. coli, the specific 1,3-dioxane derivatives developed as NBTIs have not demonstrated potent activity against these Gram-negative pathogens. google.com
Table 3: In Vitro Antibacterial Activity of Representative 1,3-Dioxane Derivatives (NBTIs) Against S. aureus
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus (CF Isolate) MIC (µg/mL) | S. aureus (MRSA, NRS384) MIC (µg/mL) |
|---|---|---|---|
| 2a | 1 | 1 | 1 |
| 3a | 1 | 1 | 1 |
| 4e | 0.12 | 0.12 | 0.25 |
| 4f | 0.06 | 0.06 | 0.12 |
Data represents selected compounds from a study on 1,3-dioxane-linked NBTIs. The compounds are structurally related to 4,6-Dimethyl-2-phenyl-1,3-dioxane through the core dioxane moiety but have extensive modifications for topoisomerase inhibition. nih.gov
In Vitro Efficacy Against Fungal Strains (e.g., Candida albicans)
The emergence of drug-resistant fungal strains, particularly Candida albicans, poses a significant threat to public health, necessitating the development of novel antifungal agents. frontiersin.org Research into the antifungal properties of 1,3-dioxane and its related 1,3-dioxolane (B20135) derivatives has shown promising results.
A series of novel 1,3-dioxolanes demonstrated significant antifungal activity against C. albicans. nih.gov With the exception of one compound, the tested derivatives exhibited excellent efficacy. nih.gov Similarly, newly synthesized thiazole (B1198619) derivatives have shown very strong activity against clinical C. albicans isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the established antifungal agent nystatin. nih.gov The mechanism of action for these thiazole derivatives is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.gov
In another study, two new 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, were effective against C. albicans with a MIC of 32 μg/ml and were found to be non-toxic in the evaluated cell lines. frontiersin.org Furthermore, some derivatives of 1,3,5-triazine, when the amine moiety was modified to include a dioxolane ring, were screened for their antifungal activity against C. albicans, indicating the potential of the dioxolane structure in enhancing antifungal properties. nih.gov
The following table summarizes the in vitro antifungal activity of various heterocyclic compounds against Candida albicans.
| Compound Class | Specific Derivative(s) | MIC against C. albicans | Reference |
| 1,3-Dioxolanes | 2, 4, 5, 6, 8 | Not specified, but noted as "excellent" | nih.gov |
| Thiazole derivatives | Nine new derivatives | 0.008–7.81 µg/mL | nih.gov |
| 1,3,4-Oxadiazoles | LMM5, LMM11 | 32 µg/mL | frontiersin.org |
| XF Drugs | XF-73, XF-70 | 0.25–2 µg/mL | frontiersin.org |
| XF Drugs | DPD-207 | 4–16 µg/mL | frontiersin.org |
Investigations into Efflux Pump Inhibition Strategies
Multidrug resistance (MDR) is a major hurdle in the successful treatment of both infectious diseases and cancer. nih.govresearchgate.net A key mechanism of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govresearchgate.netnih.gov Consequently, the development of efflux pump inhibitors (EPIs) is a promising strategy to reverse MDR. nih.gov
Research has shown that new 1,3-dioxane and 1,3-dioxolane derivatives can act as effective modulators of MDR. nih.govresearchgate.net In one study, a series of these compounds were synthesized and tested for their ability to reverse MDR in human Caco-2 cells. The results indicated that at low concentrations, several of these substances could effectively counteract tumor cell MDR, with some showing better effects than established modulators like trifluoperazine. nih.gov The general approach to overcoming MDR has been to co-administer chemical inhibitors of P-gp with anticancer drugs to increase the intracellular accumulation of the therapeutic agent. nih.gov
Cytotoxic Activity Mechanisms in Cellular Models
The potential of 1,3-dioxane derivatives as anticancer agents is being explored through their cytotoxic effects on various cancer cell lines. The primary mechanisms of action being investigated are the induction of apoptosis and the modulation of the cell cycle.
Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, A549, HeLa)
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. nih.govmdpi.com Studies on various heterocyclic compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as the human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human cervical cancer (HeLa) cell lines.
For instance, a semi-synthetic derivative of artemisinin, artesunate, was found to inhibit the growth of MCF-7 cells by inducing apoptosis through both intrinsic and extrinsic caspase-dependent pathways. nih.gov Similarly, certain quinoxaline (B1680401) derivatives have been shown to induce apoptotic cell death in A549 lung cancer cells, with cytotoxicity also observed in HeLa and MCF-7 cells. nih.gov
While direct studies on apoptosis induction by this compound are limited, research on related structures provides valuable insights. A study on ethers containing gem-dichlorocyclopropane and 1,3-dioxolane fragments revealed that one such derivative exhibited cytotoxic activity against HEK293, SH-SY5Y, MCF-7, and A549 cell lines. finechem-mirea.ru
The following table presents the cytotoxic activity (IC50 values) of various compounds against different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinoxaline derivative (LA-39B) | A549 | Not specified, but cytotoxic | nih.gov |
| Quinoxaline derivative (LA-55) | A549 | Not specified, but cytotoxic | nih.gov |
| Artesunate | MCF-7 | Not specified, but cytotoxic | nih.gov |
| Fused Chromenopyrimidine (3c) | NCI-H522 | Not specified, growth inhibition -7.35% | mdpi.com |
| Fused Chromenopyrimidine (3c) | MDA-MB-435 | Not specified, growth inhibition -22.20% | mdpi.com |
Cell Cycle Modulation and Arrest Mechanisms
The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is dysregulated, leading to uncontrolled cell proliferation. Therefore, inducing cell cycle arrest is a key strategy in cancer therapy. mdpi.com
Studies have shown that various compounds can arrest the cell cycle at different phases. For example, 3,3'-Diindolymethane (DIM), a compound derived from cruciferous vegetables, induces a G1 cell cycle arrest in human breast cancer cells. researchgate.net Chalcone derivatives have been found to induce cell cycle arrest in the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.com This G2/M arrest is associated with the generation of reactive oxygen species (ROS). mdpi.com
Newly synthesized fused chromenopyrimidines have also demonstrated the ability to cause cell cycle arrest in the MCF-7 human breast cancer cell line. mdpi.com While specific studies on the effect of this compound on the cell cycle are not yet prevalent, the cytotoxic nature of related 1,3-dioxane derivatives suggests that cell cycle modulation could be a plausible mechanism of action.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that helps in understanding how the chemical structure of a compound influences its biological activity. This knowledge is then used to design more potent and selective therapeutic agents.
Impact of Substituent Variations on Biological Potency
For 1,3-dioxane derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities. For instance, in a series of 1,3-dioxane-linked bacterial topoisomerase inhibitors, modifications to the structure were shown to enhance antibacterial activity and reduce off-target effects. nih.gov
In the context of multidrug resistance, the structure of 1,3-dioxane and 1,3-dioxolane derivatives plays a crucial role in their ability to act as MDR modulators. nih.govresearchgate.net The nature of the aromatic core, the linker, and the basic moiety are all important factors that can be optimized to improve efficacy. nih.gov
SAR studies on antifungal thiazole derivatives have revealed that their high lipophilicity is related to their high antifungal activity. nih.gov These studies confirm that even minor changes to the chemical structure, such as the addition or modification of substituents, can have a significant impact on the biological potency of 1,3-dioxane derivatives and related compounds.
Molecular Docking and Binding Interaction Studies with Target Proteins
In the realm of computational drug design, molecular docking serves as a pivotal tool to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in understanding the binding mechanism and affinity of a ligand, such as a 1,3-dioxane derivative, with its macromolecular target, typically a protein. The insights gained from these studies can guide the rational design of more potent and selective inhibitors.
While specific molecular docking studies on This compound are not extensively available in publicly accessible literature, the broader class of 1,3-dioxane derivatives has been the subject of numerous computational investigations against various biological targets. These studies provide a valuable framework for understanding the potential interactions of the title compound.
One area where 1,3-dioxane derivatives have been explored is in the development of novel antibacterial agents targeting bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are crucial for bacterial DNA replication, making them attractive targets for antibiotic development. Molecular docking studies have been employed to elucidate the structure-activity relationships (SAR) of these inhibitors, revealing key interactions within the enzyme's binding site.
For instance, research on 1,3-dioxane-linked novel bacterial topoisomerase inhibitors has demonstrated that these compounds can establish critical interactions with the target enzymes. nih.gov Although detailed binding energy and residue interaction tables for This compound are not specified, the general principles observed in related analogs can be extrapolated. These studies often reveal that the potency of such inhibitors is influenced by factors like lipophilicity and the nature of substituents on the dioxane ring. nih.gov
In a representative molecular docking study of a series of 1,3-dioxane derivatives targeting a bacterial enzyme, the following types of interactions and data are typically reported. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-protein complex. The lower (more negative) the binding energy, the higher the predicted affinity.
The interactions are further detailed by identifying the specific amino acid residues in the protein's active site that engage with the ligand. These interactions can be of various types, including:
Hydrogen Bonds: Crucial for molecular recognition and stabilizing the complex.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Pi-Pi Stacking: Interactions between aromatic rings, such as the phenyl group in 2-phenyl-1,3-dioxane derivatives.
Van der Waals Forces: Weak, short-range electrostatic attractions.
To illustrate the nature of data obtained from such studies, a hypothetical data table based on common findings for 1,3-dioxane derivatives interacting with a generic enzyme active site is presented below.
| Compound Derivative | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Derivative A | -8.5 | Tyr122, Ser154 | Hydrogen Bond, Pi-Pi Stacking |
| Derivative B | -7.9 | Leu89, Val167 | Hydrophobic |
| Derivative C | -9.2 | Arg110, Asp145, Phe98 | Hydrogen Bond, Electrostatic, Pi-Pi Stacking |
This table is a representative example and does not reflect actual experimental data for this compound.
Furthermore, molecular docking studies on other classes of compounds, such as quinoxaline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), have shown binding energies ranging from -9.57 to -12.03 kcal/mol, with specific hydrogen bond interactions with key residues like LYS721 and MET769. nih.gov These examples underscore the power of molecular docking to pinpoint the molecular determinants of ligand binding.
In another relevant area, 1,3-dioxane and 1,3-dioxolane derivatives have been investigated as modulators of P-glycoprotein (P-gp) to overcome multidrug resistance (MDR) in cancer. nih.gov Computational models help in understanding how these molecules interact with the complex structure of P-gp, a transmembrane efflux pump.
Future Directions and Emerging Research Avenues for 4,6 Dimethyl 2 Phenyl 1,3 Dioxane Research
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Future synthetic strategies for 4,6-dimethyl-2-phenyl-1,3-dioxane will prioritize sustainability and efficiency. Research is moving beyond traditional acid catalysis to explore greener alternatives that minimize waste and improve reaction conditions.
A significant area of development is the use of heterogeneous catalysts . Solid acid catalysts, such as zeolites and sulfated zirconia, offer the key advantages of being easily separated from the reaction mixture and reusable for multiple cycles. rsc.org This approach aligns with the principles of green chemistry by reducing catalyst waste. Future work will likely focus on designing these solid catalysts with optimized pore structures and a higher density of active sites to maximize the yield and selectivity of the desired dioxane product.
The adoption of flow chemistry is also anticipated to revolutionize the synthesis of this compound. Continuous flow reactors allow for precise control over reaction parameters like temperature and pressure, leading to higher product yields and improved safety. The combination of flow chemistry with advanced catalytic systems could pave the way for more efficient and scalable industrial production. researchgate.net
| Synthetic Approach | Key Advantages | Future Research Focus |
| Heterogeneous Catalysis | Easy catalyst separation and reusability, high selectivity. | Design of catalysts with tailored pore structures and active sites. |
| Biocatalysis | Environmentally friendly, mild reaction conditions, high stereoselectivity. | Enzyme engineering to improve substrate specificity and catalytic speed. |
| Flow Chemistry | Precise reaction control, enhanced safety, and scalability. | Integration with novel catalytic systems for continuous manufacturing. |
Advanced Stereochemical Control and Asymmetric Synthesis
The presence of two chiral centers in this compound means that it can exist as different stereoisomers. Since the specific three-dimensional arrangement of atoms can significantly impact the molecule's properties, achieving precise control over which isomer is formed is a critical research goal.
The development of chiral catalysts is a major focus for achieving asymmetric synthesis. These catalysts, which are themselves chiral, can direct the reaction to favor the formation of one specific stereoisomer. nih.gov Research will continue to explore new and more effective chiral catalysts to improve the enantiomeric excess of the desired product. The stereoselectivity of the synthesis can also be influenced by the choice of solvent and catalyst. vulcanchem.com
Another approach is substrate-controlled synthesis , where a chiral auxiliary is temporarily attached to one of the starting materials to guide the stereochemical outcome of the reaction. Future efforts will likely focus on developing new chiral auxiliaries that are both highly effective and easily removed after the reaction.
Exploration of New Reactivity Profiles and Catalytic Transformations
While often used as a protecting group in organic synthesis, the 1,3-dioxane (B1201747) ring itself can participate in various chemical reactions. organic-chemistry.org Future research is expected to uncover new reactivity patterns and catalytic applications for this compound and related structures.
One area of interest is the selective ring-opening of the dioxane. acs.org Cleaving the carbon-oxygen bonds within the ring can lead to the formation of other valuable chemical structures. The development of new reagents and catalytic systems to control this ring-opening process is an active area of investigation. Additionally, the hydrolysis of 2-phenyl-1,3-dioxanes has been studied, providing insights into their stability and reactivity. acs.org
The potential for this compound to act as a chiral ligand in asymmetric catalysis is another exciting prospect. The different stereoisomers of the molecule could be used to create chiral environments around a metal center, enabling the catalysis of a wide range of enantioselective transformations.
Deeper Understanding of Biological Interaction Mechanisms at the Molecular Level
Some derivatives of 1,3-dioxane have shown potential as modulators of multidrug resistance in cancer cells, highlighting their biomedical importance. nih.gov However, a detailed understanding of how these molecules interact with biological systems at the molecular level is often lacking. yale.edu
A crucial first step in future research will be target identification . Determining the specific proteins or other biological molecules that this compound and its derivatives bind to is essential for understanding their effects. Techniques like untargeted metabolomics can be employed to explore the metabolic alterations induced by such chemicals. nih.gov The interaction of dioxin-like compounds with the Ah receptor is a known mechanism of toxicity for some related compounds. nih.gov
Once a target is identified, structural biology techniques such as X-ray crystallography can provide a three-dimensional picture of the compound bound to its target. This information is invaluable for understanding the specific interactions that govern its biological activity.
Integration of Advanced Computational Methods for Predictive Modeling and Design
Computational chemistry is becoming an increasingly powerful tool in chemical research. For this compound, computational methods can be used to predict its properties and to guide the design of new experiments. nih.gov
Predictive modeling can be used to understand the reactivity and selectivity of different synthetic routes. nih.gov Quantum mechanical calculations can help researchers to rationally design more efficient and selective syntheses by modeling the reaction pathways.
In the realm of drug discovery, virtual screening and molecular dynamics simulations can be used to predict how well different dioxane derivatives will bind to a specific biological target. This can accelerate the process of identifying new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed. By correlating the structural features of a series of dioxane derivatives with their observed biological activity, it is possible to build models that can predict the activity of new, untested compounds.
| Research Area | Computational Technique | Application |
| Synthetic Route Design | Quantum Mechanics (QM) | Modeling reaction pathways and predicting stereochemical outcomes. |
| Drug Discovery | Molecular Docking, Molecular Dynamics | Predicting binding affinity to biological targets and guiding virtual screening. |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives based on their structure. |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for 4,6-Dimethyl-2-phenyl-1,3-dioxane, and how can reaction conditions be optimized?
- Methodological Answer : Acid-catalyzed cyclization of diols with carbonyl compounds (e.g., ketones or aldehydes) is a standard approach. Optimization involves adjusting catalyst concentration (e.g., p-toluenesulfonic acid), temperature (80–120°C), and solvent polarity (e.g., toluene or THF). Purification via column chromatography or recrystallization ensures high purity. For macrocyclic derivatives, template-assisted synthesis under inert atmospheres improves yields .
Table 1: Synthetic Route Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed cyclization | p-TsOH | Toluene | 65–75 | |
| Template-assisted | None | THF | 50–60 |
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
-
NMR : H and C NMR identify methyl and phenyl group positions.
-
X-ray crystallography : Single-crystal studies (e.g., SHELXL refinement) resolve stereochemistry. Key parameters include -factor (<0.06) and data-to-parameter ratio (>15:1) for reliability .
Table 2: Crystallographic Data from a Related Dioxane Derivative
Parameter Value Reference -factor 0.055 Data-to-parameter ratio 17.5 Temperature (K) 293
Advanced Research Questions
Q. How can computational methods like DFT predict the thermal decomposition pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates Gibbs energy profiles for decomposition. Substituent effects (e.g., methyl groups) are modeled using Gaussian with B3LYP/6-31G(d) basis sets. Validation involves comparing computed activation energies with thermogravimetric analysis (TGA) data .
Table 3: Computational vs. Experimental Decomposition Data
| Substituent | Computed (kcal/mol) | Experimental (kcal/mol) |
|---|---|---|
| Methyl | 25.3 | 26.1 ± 0.5 |
| Bromo | 28.7 | 29.4 ± 0.6 |
Q. How do researchers resolve contradictions in stereochemical outcomes during reactions involving this compound?
- Methodological Answer : Contradictions arise from dynamic ring conformations. Strategies include:
- Multi-technique validation : Cross-validate NMR (NOESY for spatial proximity) with X-ray data.
- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) predict dominant conformers.
- Reproducibility checks : Repeat experiments under varied conditions (e.g., solvent, temperature) .
Q. What advanced crystallographic approaches address conformational challenges in this compound derivatives?
- Methodological Answer : High-resolution X-ray data (≤0.8 Å) combined with SHELXL refinement (TWIN and HKLF5 commands) resolve disorder. For low data-to-parameter ratios, constraints (e.g., DFIX for bond lengths) improve model accuracy .
Safety and Handling Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation. Personal protective equipment (gloves, goggles) is mandatory. Spill management involves inert absorbents (e.g., vermiculite) and waste disposal via certified hazardous waste services. Stability tests (DSC for exothermic peaks) preempt decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
